molecular formula C17H12O7 B190526 Aflatoxin G1 CAS No. 1165-39-5

Aflatoxin G1

Cat. No. B190526
CAS RN: 1165-39-5
M. Wt: 328.27 g/mol
InChI Key: XWIYFDMXXLINPU-RBHXEPJQSA-N
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Description

Aflatoxin G1 is one type of aflatoxins occurring in nature. It is produced by molds, such as Aspergillus flavus and Aspergillus parasiticus . Aflatoxins are hepatogenic, teratogenic, immunosuppressive, and carcinogenic fungal metabolites found in feeds, nuts, wine-grapes, spices, and other grain crops .


Synthesis Analysis

The principal enzymatic reactions occurring during AFB1 production involve various intermediates in the biosynthesis of AFB1 as well as the genes present in the aflatoxin gene cluster responsible for encoding the enzymes for their synthesis .


Molecular Structure Analysis

The molecular structure of Aflatoxin G1 can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .


Chemical Reactions Analysis

Aflatoxins, including Aflatoxin G1, can be detected and quantified using various methods such as solid phase microextraction coupled with HPLC and a post-column photochemical derivatization to improve the fluorescence of analytes and fluorescence detection .


Physical And Chemical Properties Analysis

Aflatoxin G1 is a type of aflatoxins occurring in nature. It is produced by molds, such as Aspergillus flavus and Aspergillus parasiticus . More detailed physical and chemical properties can be found in various databases and scientific literature .

Scientific Research Applications

  • Metabolism and Toxicity in Aquatic Species : Aflatoxins, including AFG1, have been studied for their effects on aquatic species. They are known to significantly impact fish farming, causing high mortality and a decline in fish stock quality due to their toxicity. Comparative analysis of AFG1 metabolism across different species has been a focus of research (Santacroce et al., 2008).

  • Neurotoxic Effects in Mammals : In a study involving male rats, exposure to AFG1 altered the expression of certain brain-related genes (BDNF and GFAP), caused histopathological changes in brain tissue, and led to oxidative stress, indicating the potential for neurological damage (Zamir-Nasta et al., 2022).

  • Cancer Research and Biomarkers : The role of AFG1 in liver cancer has been extensively studied, with a focus on biomarkers and molecular epidemiology. This research has provided insights into the progression of aflatoxin-induced health effects, including cancer, and has informed preventive interventions (Groopman & Kensler, 2005).

  • Biosensor Development for Detection : Biosensor-based screening methods have been developed for the detection of aflatoxins, including AFG1. This innovative approach provides a rapid and cost-effective method for detecting aflatoxin contamination in food products (Cuccioloni et al., 2008).

  • Detoxification Studies : Research has been conducted on the detoxification of AFG1 using Bacillus subtilis, showing potential for industrial applications in reducing aflatoxin contamination in food (Gao et al., 2011).

  • Chemopreventive Strategies : Studies have explored the use of compounds like triterpenoids for preventing AFB1-induced liver cancer, indicating potential applications of AFG1 research in developing cancer prevention strategies (Johnson et al., 2014).

  • Synthesis and Stability of Aflatoxin Derivatives : Research into the synthesis and stability of AFG1 derivatives, like AFG1-lysine, supports the development of analytical methods for aflatoxin exposure studies (Renaud et al., 2022).

Safety And Hazards

Aflatoxins, including Aflatoxin G1, are known to be genotoxic and carcinogenic. Exposure through food should be kept as low as possible . Regularly eating foods with aflatoxins can increase your risk of liver cancer, cause birth defects, and lead to kidney and immune system problems .

properties

IUPAC Name

11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIYFDMXXLINPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline], Solid
Record name Aflatoxin G1
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Record name Aflatoxin G
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ability of aflatoxin B1, aflatoxin B2, & aflatoxin G1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds. Aflatoxin g1 induced a rapid macrosegregation of the fibrillar & granular portions of the hepatocyte nucleolus., In vitro studies with human liver indicate that the major catalyst involved in the bioactivation of the hepato-carcinogen aflatoxin B1 to its genotoxic 2,3-epoxide derivative is cytochrome P-450NF, a previously characterized protein that also catalyzes the oxidation of nifedipine and other dihydropyridines, quinidine, macrolide antibiotics, various steroids, and other compounds. ...Cytochrome p-450NF or a closely related protein also appears to be the major catalyst involved in the activation of aflatoxin G1 and sterigmatocystin, the latter compound being more genotoxic than aflatoxin B1 in these systems. Several drugs and conditions are known to influence the levels and activity of cytochrome p-450NF in human liver, and the activity of the enzyme can be estimated by noninvasive assays. These findings provide a test system for the hypothesis that a specific human disease state (liver cancer) is linked to the level of oxidative metabolism in populations in which aflatoxin ingestion is high., Aflatoxin B1, aflatoxin G1 & aflatoxin G2 inhibited incorporation of (14)carbon labeled orotic acid into the RNA of rat liver slices at toxin concentrations of 100 umole/3 mL. Respective percent inhibitions were approx 90, 40, & 20. Aflatoxin B1, 20 umole/3 mL, aflatoxin G1, 150 umole/3 mL, & aflatoxin G2, 230 umole/3 mL inhibited the incorporation of (14)carbon labeled dl-leucine into proteins of rat liver slices by 32%, 35%, & 38%, respectively., Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concn were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1., Among the toxic aflatoxins, aflatoxins B1 and G1 are the most biologically active, but other derivatives also exhibit carcinogenicity. Aflatoxin B1 requires metabolic activation by the cytochrome p450 dependent mixed-function oxidase to be converted to the reactive 2,3-epoxide, the ultimate carcinogen. The aflatoxins, eg, aflatoxin B1, are genotoxic carcinogens and the reactive metabolites react with DNA. The major adduct formed with DNA in intracellular reactions is formed from the 2-position of aflatoxin B1 and the N-7 position of guanine in DNA.
Record name AFLATOXIN G1
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Aflatoxin G1

Color/Form

Crystals ... exhibits green fluorescence

CAS RN

1402-68-2, 1165-39-5
Record name Aflatoxins
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Record name (7aR,cis)3,4,7a,10a-tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione
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Record name AFLATOXIN G1
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aflatoxin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 °C, 257 - 259 °C
Record name AFLATOXIN G1
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aflatoxin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,580
Citations
M Razzaghi-Abyaneh, T Yoshinari… - Bioscience …, 2007 - jstage.jst.go.jp
… Dillapiol was isolated from the essential oil of dill as a specific inhibitor of aflatoxin G1 production. It inhibited aflatoxin G1 production by Aspergillus parasiticus with an IC50 value of …
Number of citations: 93 www.jstage.jst.go.jp
JB Renaud, JP Walsh, MW Sumarah - Toxins, 2022 - mdpi.com
… Aflatoxin G1 can also be metabolized to a mutagenic epoxide [24] and can result in formation of AFG 1 -alb adducts, although they have yet to be reported in humans [25]. …
Number of citations: 7 www.mdpi.com
SW Baertschi, KD Raney, T Shimada… - Chemical research in …, 1989 - ACS Publications
The genotoxicity of the dihydrofurans aflatoxin Bj (AFBX), aflatoxin Gi (AFGj), and sterig-matocystin (STG) was examined in a bacterial system in which the induction of SOS repair is …
Number of citations: 115 pubs.acs.org
P Shao, N Guo, C Wang, M Zhao, L Yi… - Journal of cellular …, 2019 - Wiley Online Library
Aflatoxin G 1 (AFG 1 ), a member of the AF family with cytotoxic and carcinogenic properties, could cause DNA damage in alveolar type II (AT‐II) cells and induce lung adenocarcinoma. …
Number of citations: 31 onlinelibrary.wiley.com
R Velazhahan, S Vijayanandraj… - Food control, 2010 - Elsevier
Aqueous extracts obtained from leaves/seeds of various medicinal plants were evaluated for their ability to detoxify aflatoxin G1 (AFG1) by thin-layer chromatography and enzyme-…
Number of citations: 157 www.sciencedirect.com
KC Ehrlich, LL Scharfenstein Jr… - International Journal of …, 2008 - mdpi.com
Aflatoxins, the most toxic and carcinogenic family of fungal secondary metabolites, are frequent contaminants of foods intended for human consumption. Previous studies showed that …
Number of citations: 37 www.mdpi.com
J Li, Z Feng, J Wang, G Huang… - Journal of Environmental …, 2021 - Taylor & Francis
The present study sought to evaluate the interaction between aflatoxin G 1 and free DNA in vitro through different analytical techniques. The UV–visible spectra results showed that the …
Number of citations: 4 www.tandfonline.com
H Shen, J Liu, Y Wang, H Lian, J Wang, L Xing… - Food and chemical …, 2013 - Elsevier
Our previous studies showed that Aflatoxin G 1 (AFG 1 ) could induce lung adenocarcinoma, and that the cancer cells originated from alveolar type II cells (AT-II cells). Recently, we …
Number of citations: 45 www.sciencedirect.com
RJ Cole, JW Kirksey - Journal of agricultural and food chemistry, 1971 - ACS Publications
Biological degradation of the aflaxtoxins has aroused con-siderable interest because ofimplications in detoxification of feeds and foodstuffs. A large number of microorganisms have …
Number of citations: 42 pubs.acs.org
V Kumar, A Bahuguna, JS Lee, A Sood, SS Han… - Food Research …, 2023 - Elsevier
… (b) Aflatoxin B1 and aflatoxin G1 degradation pattern by the cell-free supernatant collected … other within the aflatoxin B1, aflatoxin G1 groups, and optical density (600 nm), respectively. …
Number of citations: 7 www.sciencedirect.com

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